molecular formula C22H24N4O3S B2550346 N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 2034399-90-9

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2550346
CAS No.: 2034399-90-9
M. Wt: 424.52
InChI Key: RJPJLYZZILDALN-UHFFFAOYSA-N
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Description

N1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a hybrid organic compound featuring two distinct pharmacophoric moieties:

  • Azetidine-thiophene-ethyl substituent: A flexible side chain incorporating a nitrogen-containing azetidine ring and a sulfur-rich thiophene group, which may enhance solubility and modulate receptor binding . The oxalamide linker bridges these moieties, providing hydrogen-bonding capacity and structural stability.

Properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c27-19-11-16-10-17(9-14-3-1-7-26(19)20(14)16)24-22(29)21(28)23-12-18(25-5-2-6-25)15-4-8-30-13-15/h4,8-10,13,18H,1-3,5-7,11-12H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPJLYZZILDALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC(C4=CSC=C4)N5CCC5)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure includes an azetidine ring and a thiophene moiety, which are known to impart various pharmacological properties.

PropertyValue
Molecular Formula C18H21N3O2S2
Molecular Weight 375.51 g/mol
CAS Number 2034568-09-5
InChI Key OXTYRYGBAJLCCZ-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains and fungi.
  • Anti-inflammatory Properties : Its potential role in modulating inflammatory pathways may be significant for treating conditions like arthritis.
  • Anticancer Effects : Some derivatives of pyrroloquinoline compounds have been linked to inducing apoptosis in cancer cells.

Case Studies and Research Findings

Research has indicated that derivatives of compounds similar to this compound possess notable biological activities:

  • Antiparasitic Activity : A study highlighted the effectiveness of pyranoquinolinones in treating parasitic infections due to their ability to disrupt the metabolic pathways of parasites .
    • Example Study : In vitro tests demonstrated that certain quinoline derivatives inhibited the growth of Plasmodium falciparum with IC50 values in the low micromolar range.
  • Antiallergic Effects : Compounds within this structural class have been noted for their systemic antiallergic action, suggesting potential applications in allergy treatment .
  • Neuroprotective Properties : Research on related compounds indicates that they may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s oxalamide linker may improve hydrogen-bonding interactions compared to butyramide (CID 18577992) .
  • Azetidine-thiophene substituents introduce conformational flexibility and electronic diversity absent in thioxothiazolidinone derivatives .
Bioactivity and Target Interactions

While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:

  • Pyrrolo[3,2,1-ij]quinolinone derivatives exhibit anticoagulant and kinase-inhibitory properties, attributed to their planar aromatic core .
  • Thiophene-containing compounds often show enhanced metabolic stability and receptor affinity due to sulfur’s electron-rich nature .
  • Azetidine rings are associated with improved pharmacokinetics (e.g., solubility, blood-brain barrier penetration) compared to bulkier morpholino groups (e.g., 1049251-88-8 in ) .

highlights that compounds with similar cores cluster in bioactivity profiles, suggesting the target compound may share modes of action with other pyrrolo[3,2,1-ij]quinoline derivatives but diverge due to its unique substituents .

Physicochemical and Spectroscopic Properties

NMR and LC/MS data from related compounds (e.g., ) suggest:

  • Chemical shifts in regions A and B (29–36 ppm and 39–44 ppm) vary significantly with substituent changes, implying the azetidine-thiophene group in the target compound would alter electronic environments in these regions .
  • LC/MS profiles of marine actinomycete-derived analogs () indicate that sulfur-containing groups (e.g., thiophene) enhance ionization efficiency, aiding in detection .
Pharmacokinetic Predictions

Using the lumping strategy (), the target compound could be grouped with other pyrrolo[3,2,1-ij]quinoline derivatives for property prediction:

  • LogP : Estimated ~2.5 (similar to CID 18577992 ), suggesting moderate lipophilicity.
  • Metabolic stability: Thiophene and azetidine may reduce cytochrome P450-mediated oxidation compared to morpholino analogs .

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